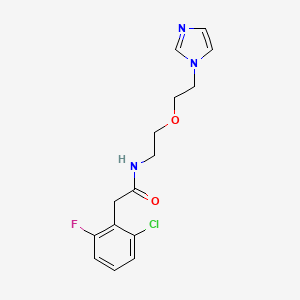

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide, commonly known as CFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFA is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in a variety of cellular processes, including signal transduction, cell proliferation, and differentiation.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides : A study by Coleman et al. (2000) delves into the metabolism of various chloroacetamide herbicides, shedding light on their metabolic activation pathways and potential carcinogenic effects. This research underscores the importance of understanding the metabolic fate of chemical compounds, including potential derivatives of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide, in biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).

Coordination Complexes and Antioxidant Activity : Research by Chkirate et al. (2019) explores the synthesis and characterization of pyrazole-acetamide derivatives, focusing on their potential applications in forming coordination complexes with metals and exhibiting significant antioxidant activities. Such studies are crucial for developing new therapeutic agents and understanding the interaction of similar compounds with biological systems (Chkirate et al., 2019).

Chloroacetamide Inhibition of Fatty Acid Synthesis : The work by Weisshaar & Böger (1989) highlights the inhibitory effects of chloroacetamide herbicides on fatty acid synthesis in green algae, pointing to the broader implications of such compounds on biological pathways. This could suggest potential research applications for similar compounds in studying metabolic inhibition in various organisms (Weisshaar & Böger, 1989).

Anticonvulsant Activity of Imidazole Derivatives : A study by Aktürk et al. (2002) focuses on the synthesis and anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives. This research is pertinent as it illustrates the potential medical applications of imidazole derivatives in treating seizures, hinting at possible therapeutic uses for compounds with similar structures (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Mechanism of Action

Target of action

The compound contains an imidazole ring, which is a key component in many biologically active molecules . The specific targets of this compound would depend on the exact configuration and other functional groups present.

Mode of action

The mode of action would depend on the specific targets of the compound. For example, if the target is an enzyme, the compound might act as an inhibitor or activator. The presence of the imidazole ring suggests that the compound could potentially form hydrogen bonds with its target .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Given the presence of the imidazole ring, it’s possible that the compound could be involved in pathways related to nucleotide synthesis or metabolism .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of its environment due to the presence of the imidazole ring .

properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFN3O2/c16-13-2-1-3-14(17)12(13)10-15(21)19-5-8-22-9-7-20-6-4-18-11-20/h1-4,6,11H,5,7-10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEFSDVWEZFTHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NCCOCCN2C=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluoropyridin-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2579456.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2579457.png)

![6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2579458.png)

![2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(3-fluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2579462.png)

![N-[(7-bromo-2H-1,3-benzodioxol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2579463.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2579466.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline](/img/structure/B2579468.png)

![ethyl 4-(2-((2-((5-chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2579469.png)